An In-depth Technical Guide to the Photovoltaic Polymer PBDB-T-2Cl (PM7)
An In-depth Technical Guide to the Photovoltaic Polymer PBDB-T-2Cl (PM7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key properties and applications of the conjugated polymer PBDB-T-2Cl, also known as PM7. A prominent electron-donor material in the field of organic photovoltaics (OPVs), PBDB-T-2Cl has demonstrated high power conversion efficiencies in organic solar cells. This document details its optoelectronic characteristics, performance in various device architectures, and the experimental protocols for its synthesis and device fabrication.
Core Properties
PBDB-T-2Cl, systematically named Poly[(2,6-(4,8-bis(5-(2-ethylhexyl)-4-chlorothiophen-2-yl)-benzo[1,2-b:4,5-b']dithiophene))-alt-(5,5-(1',3'-di-2-thienyl)-5',7'-bis(2-ethylhexyl)benzo[1,2-c:4,5-c']dithiophene-4,8-dione)], is a medium bandgap polymer that has garnered significant attention for its excellent performance in non-fullerene acceptor-based organic solar cells.[1][2][3]
Physicochemical and Optoelectronic Properties
The fundamental properties of PBDB-T-2Cl are summarized in the table below, providing a quantitative basis for its performance in photovoltaic devices.
| Property | Value | Reference |
| Full Name | Poly[(2,6-(4,8-bis(5-(2-ethylhexyl)-4-chlorothiophen-2-yl)-benzo[1,2-b:4,5-b']dithiophene))-alt-(5,5-(1',3'-di-2-thienyl)-5',7'-bis(2-ethylhexyl)benzo[1,2-c:4,5-c']dithiophene-4,8-dione)] | [1][3] |
| Synonym | PM7 | [1][3] |
| CAS Number | 2239295-71-5 | [1][3] |
| Chemical Formula | (C68H76Cl2O2S8)n | [2][3] |
| Molecular Weight (Mw) | 70-139 kg/mol | [2][3] |
| HOMO Energy Level | -5.52 eV | [1][3] |
| LUMO Energy Level | -3.57 eV | [1][3] |
| Optical Bandgap | 1.79 eV | [3] |
| Solubility | Chloroform, Chlorobenzene (B131634), o-Dichlorobenzene, Xylene | [1][3] |
| Absorption Spectrum Range | ~450-690 nm | [4] |
Chemical Structure
The chemical structure of the repeating unit of PBDB-T-2Cl is depicted below. The benzodithiophene (BDT) backbone with chlorinated thiophene (B33073) side chains contributes to its desirable electronic properties.[1]
Performance in Organic Solar Cells
PBDB-T-2Cl has been successfully employed as a donor material in numerous organic solar cell configurations, consistently achieving high power conversion efficiencies (PCEs). Its performance is particularly notable when paired with non-fullerene acceptors like ITIC-2F and ITIC-4F.
Photovoltaic Performance Data
The following table summarizes the key photovoltaic parameters of PBDB-T-2Cl-based devices with different acceptors and device structures.
| Acceptor | Device Structure | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |
| ITIC-2F | ITO / ZnO / PBDB-T-2Cl:ITIC-2F / MoO₃ / Al | - | - | - | >14 | [1][2] |
| ITIC-4F | - | - | - | - | 14.4 | [5] |
| ITIC-4F (1 cm²) | - | - | - | - | 11.5 | [5] |
| Y6 + PC₇₁BM (Ternary) | ITO / PEDOT:PSS / PM6:PBDB-T-2Cl:Y6:PC₇₁BM / PFNDI-Br / Ag | 0.859 | 26.55 | 79.23 | 18.07 | [1][2] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. This section outlines the synthesis of PBDB-T-2Cl and a general procedure for fabricating organic solar cells using this polymer.
Synthesis of PBDB-T-2Cl
The synthesis of PBDB-T-2Cl is typically achieved through a Stille cross-coupling polymerization reaction. The general synthetic route involves the reaction of a distannylated benzodithiophene derivative with a dibrominated thienyl-benzodithiophene-dione monomer.
A simplified representation of the synthetic pathway is shown below. The synthesis of the chlorinated monomer is a relatively straightforward one-step process, which is a key advantage over some fluorinated analogues that require multi-step syntheses.[5]
Organic Solar Cell Fabrication Protocol
The fabrication of a typical organic solar cell incorporating a PBDB-T-2Cl active layer follows a standardized procedure, often with an inverted device architecture.
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Substrate Cleaning : Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
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Electron Transport Layer (ETL) Deposition : A layer of zinc oxide (ZnO), typically around 30 nm thick, is deposited onto the cleaned ITO substrate.[1]
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Active Layer Preparation and Deposition :
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PBDB-T-2Cl (donor) and a suitable non-fullerene acceptor (e.g., ITIC-2F) are dissolved in a solvent such as chlorobenzene at a specific concentration (e.g., 20 mg/mL) and blend ratio (e.g., 1:1).[1][2]
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A small percentage of an additive, like 1,8-diiodooctane (B1585395) (DIO), may be included to optimize the blend morphology.[1][2]
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The solution is then spin-coated onto the ETL to form the photoactive layer, typically with a thickness of around 100 nm.[1]
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Hole Transport Layer (HTL) Deposition : A thin layer of molybdenum oxide (MoO₃), approximately 10 nm thick, is thermally evaporated on top of the active layer.[1]
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Cathode Deposition : A metal electrode, such as aluminum (Al) or silver (Ag), with a thickness of about 100 nm, is deposited via thermal evaporation to complete the device.[1]
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Annealing and Characterization : The completed device may undergo a post-annealing step to further optimize performance. The photovoltaic characteristics are then measured under simulated solar illumination.
Energy Level Diagram
The alignment of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the donor and acceptor materials is critical for efficient charge separation and transport in an organic solar cell. The relatively deep HOMO level of PBDB-T-2Cl contributes to a high open-circuit voltage (Voc) in devices.[1][5]
